2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride chemical structure and bonding
2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride chemical structure and bonding
An In-depth Technical Guide to the Structure and Bonding of 2-(Tetrahydrofuran-3-yl)ethanamine Hydrochloride
Introduction
2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical research sectors. As a bifunctional molecule, it incorporates a saturated tetrahydrofuran (THF) ring and a primary aminium group, rendering it a valuable building block for the synthesis of more complex chemical entities. The tetrahydrofuran motif is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties and serve as a stable, non-aromatic polar component.[1][2] The ethanamine side chain provides a crucial point for synthetic elaboration and a key interaction site for biological targets.
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed examination of the chemical structure, bonding, stereochemistry, and physicochemical properties of 2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride. We will explore the causality behind its structural features and their implications for its application in medicinal chemistry, supported by an analysis of synthetic strategies and characterization protocols.
Molecular Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its unique identifiers and core physicochemical properties. These data are critical for laboratory handling, analytical characterization, and regulatory documentation.
| Property | Value | Source |
| Chemical Name | 2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride | Internal |
| CAS Number | 684221-30-5 | [3] |
| Molecular Formula | C₆H₁₄ClNO | [3][4] |
| Molecular Weight | 151.63 g/mol | [3][4] |
| SMILES | Cl.NCCC1CCOC1 | [3] |
| Storage | Sealed in dry, room temperature | [3] |
Detailed Structural and Bonding Analysis
The chemical behavior and biological activity of 2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride are direct consequences of its three-dimensional structure and the nature of its chemical bonds.
Core Structural Components
The molecule is composed of three primary components:
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Tetrahydrofuran (THF) Ring: A five-membered saturated cyclic ether. The oxygen atom introduces polarity and acts as a hydrogen bond acceptor.
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Ethanamine Side Chain: A two-carbon linker connecting the THF ring to a terminal amine group.
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Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, where the basic amine group is protonated to form an ammonium cation (R-NH₃⁺), which then forms an ionic bond with a chloride anion (Cl⁻). This salt form is deliberately chosen to enhance the compound's stability and aqueous solubility, which is a critical factor in drug formulation and biological assays.
Covalent and Ionic Bonding Framework
The molecule's stability is derived from a combination of strong covalent bonds and an ionic interaction:
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Covalent Bonds: The scaffold is built upon a network of sigma (σ) bonds. These include C-C, C-H, C-O, and C-N single bonds. The C-O and C-N bonds are polar covalent due to the higher electronegativity of oxygen and nitrogen compared to carbon, creating localized dipoles within the molecule.
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Ionic Bond: A significant electrostatic attraction exists between the positively charged ammonium group and the negatively charged chloride ion. This ionic character dominates the compound's solid-state properties and its behavior in polar solvents.
Atomic Hybridization and Molecular Geometry
The three-dimensional conformation of the molecule is dictated by the hybridization state of its constituent atoms.
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sp³ Hybridization: All carbon atoms within the structure, as well as the ring oxygen and the aminium nitrogen, are sp³ hybridized. This leads to a tetrahedral geometry around each of these atoms. The THF ring is not planar but adopts a puckered "envelope" or "twist" conformation to minimize steric strain.
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Bond Angles: The internal bond angles of the THF ring are compressed to approximately 108° from the ideal tetrahedral angle of 109.5°, a common feature in five-membered rings. The geometry around the aminium nitrogen is tetrahedral, allowing for directional hydrogen bonding with biological targets.
Caption: High-level synthetic workflow for the target compound.
Exemplar Experimental Protocol: Reductive Amination
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
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Reaction Setup: To a solution of tetrahydrofuran-3-carboxaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (e.g., 7N, 3.0 eq).
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Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 10% by weight) to the mixture under an inert atmosphere (e.g., Argon or Nitrogen).
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Hydrogenation: Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
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Workup: Once the reaction is complete, carefully filter the catalyst. Concentrate the filtrate under reduced pressure to yield the crude free-base amine.
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Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.
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Isolation: Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield 2-(tetrahydrofuran-3-yl)ethanamine hydrochloride as a solid.
Spectroscopic Profile for Structural Verification
The identity and purity of the synthesized compound are confirmed using a suite of standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | - Complex multiplets for the THF ring protons. - A distinct multiplet for the proton at the C3 chiral center. - Signals corresponding to the two methylene groups (-CH₂-CH₂-) of the ethyl chain. - A broad signal for the aminium protons (-NH₃⁺). |
| ¹³C NMR | - Four distinct signals for the four unique carbon atoms of the THF ring. - Two signals for the carbons of the ethyl chain. |
| IR Spectroscopy | - A strong, broad absorption band around 2800-3000 cm⁻¹ characteristic of the N-H stretching in an ammonium salt. - C-H stretching vibrations just below 3000 cm⁻¹. - A prominent C-O-C stretching band for the ether linkage around 1050-1150 cm⁻¹. |
| Mass Spectrometry | - The molecular ion peak for the free base (C₆H₁₃NO) would be observed at m/z ≈ 115.17. The hydrochloride salt itself is not typically observed directly. |
Significance in Drug Discovery and Medicinal Chemistry
The structural features of 2-(tetrahydrofuran-3-yl)ethanamine hydrochloride are directly linked to its utility as a scaffold in drug design. The strategic inclusion of the THF ring can confer several advantageous properties to a drug candidate.
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Improved Physicochemical Properties: The THF moiety can enhance aqueous solubility and modulate lipophilicity (LogP), which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles. [1]* Metabolic Stability: As a saturated heterocycle, the THF ring is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to aromatic rings, potentially leading to a longer half-life in the body.
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Vectorial Orientation: The defined three-dimensional structure of the THF ring acts as a rigid scaffold, positioning the ethanamine side chain in a specific orientation for optimal interaction with a biological target. [5]* Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, while the primary aminium group is an excellent hydrogen bond donor and can participate in key ionic interactions. [5]
Caption: Relationship between structure and medicinal chemistry properties.
Conclusion
2-(Tetrahydrofuran-3-yl)ethanamine hydrochloride is more than a simple organic molecule; it is a carefully designed building block for modern medicinal chemistry. Its structure is a synergistic combination of a proven heterocyclic scaffold (THF) and a versatile functional handle (the primary amine). A thorough understanding of its bonding, stereochemistry, and the physicochemical consequences of these features is essential for its effective application. The ionic nature of the hydrochloride salt ensures favorable handling and solubility, while the underlying covalent framework provides a stable, stereochemically defined scaffold, making it a valuable asset in the quest for novel therapeutics.
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